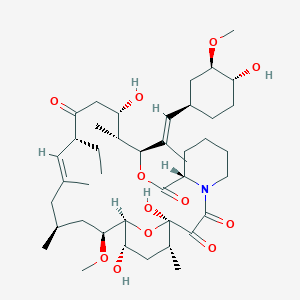
13-O-Desmethylascomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-O-Desmethylascomycin, also known as this compound, is a useful research compound. Its molecular formula is C42H67NO12 and its molecular weight is 778 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1. Immunosuppressive Properties
13-O-Desmethylascomycin has been studied for its potential as an immunosuppressive agent. It is particularly relevant in organ transplantation, where preventing rejection is crucial. Research indicates that this compound can inhibit T-cell activation and proliferation, thereby reducing the risk of transplant rejection .
2. Antifungal Activity
The compound exhibits antifungal properties against various pathogenic fungi. Studies have demonstrated its effectiveness against species such as Candida and Aspergillus, which are significant causes of infections in immunocompromised patients . Its mechanism involves disrupting fungal cell wall synthesis, leading to cell death.
3. Antibacterial Effects
Recent investigations have also highlighted the antibacterial activity of this compound against certain Gram-positive bacteria. This property could be valuable in developing new antibiotics to combat resistant strains .
Biotechnological Applications
1. Agricultural Uses
In agriculture, this compound has been explored as a biopesticide due to its antifungal properties. Its application can help control fungal diseases in crops without the environmental impact associated with synthetic pesticides .
2. Genetic Engineering
The compound is utilized in genetic engineering as a selective agent for the transformation of plant cells. It allows researchers to identify successfully transformed cells by inhibiting the growth of non-transformed cells .
Case Studies
Several case studies illustrate the practical applications of this compound:
Research Findings
Research into this compound has yielded promising results across various domains:
- Immunology: Studies show that it significantly reduces T-cell responses when used in vivo, suggesting its potential for clinical use in transplant medicine .
- Microbiology: The compound's broad-spectrum antifungal activity makes it a candidate for treating systemic fungal infections, especially in immunocompromised patients .
- Agriculture: Field trials indicate that crops treated with this compound exhibit lower disease rates compared to untreated controls, highlighting its potential as an eco-friendly pesticide alternative .
属性
CAS 编号 |
153781-48-7 |
|---|---|
分子式 |
C42H67NO12 |
分子量 |
778 g/mol |
IUPAC 名称 |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |
InChI 键 |
OKCJYZYYAWVAHA-CTVWFBRYSA-N |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
手性 SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |
规范 SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
同义词 |
13-O-desmethylascomycin 13-O-desmethylimmunomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















